molecular formula C16H20O4 B14521010 Diethyl (3-phenylprop-2-en-1-yl)propanedioate CAS No. 63082-55-3

Diethyl (3-phenylprop-2-en-1-yl)propanedioate

Cat. No.: B14521010
CAS No.: 63082-55-3
M. Wt: 276.33 g/mol
InChI Key: XNCACUBNWXVIHO-UHFFFAOYSA-N
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Description

Diethyl (3-phenylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C19H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-phenylprop-2-en-1-yl)propanedioate typically involves the alkylation of diethyl malonate with 3-phenylprop-2-en-1-yl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:

Diethyl malonate+3-phenylprop-2-en-1-yl bromideDiethyl (3-phenylprop-2-en-1-yl)propanedioate\text{Diethyl malonate} + \text{3-phenylprop-2-en-1-yl bromide} \rightarrow \text{this compound} Diethyl malonate+3-phenylprop-2-en-1-yl bromide→Diethyl (3-phenylprop-2-en-1-yl)propanedioate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-phenylprop-2-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the phenylprop-2-en-1-yl group to a single bond.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Diethyl (3-phenylprop-2-en-1-yl)propanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical intermediates and active ingredients.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of diethyl (3-phenylprop-2-en-1-yl)propanedioate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various organic reactions. The phenylprop-2-en-1-yl group can participate in conjugate addition reactions, while the ester groups can undergo hydrolysis or transesterification.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the phenylprop-2-en-1-yl group.

    Diethyl allylmalonate: Contains an allyl group instead of the phenylprop-2-en-1-yl group.

    Diethyl (3-phenylprop-2-yn-1-yl)propanedioate: Contains a triple bond in the phenylprop-2-yn-1-yl group.

Uniqueness

Diethyl (3-phenylprop-2-en-1-yl)propanedioate is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

CAS No.

63082-55-3

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

diethyl 2-(3-phenylprop-2-enyl)propanedioate

InChI

InChI=1S/C16H20O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-11,14H,3-4,12H2,1-2H3

InChI Key

XNCACUBNWXVIHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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